molecular formula C14H27NO7 B611207 t-Boc-N-amido-PEG3-acid CAS No. 1347750-75-7

t-Boc-N-amido-PEG3-acid

Numéro de catalogue B611207
Numéro CAS: 1347750-75-7
Poids moléculaire: 321.37
Clé InChI: PFAQEUVPPBOTTA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

T-Boc-N-amido-PEG3-acid is a PEG derivative containing a terminal carboxylic acid and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

The terminal carboxylic acid of t-Boc-N-amido-PEG3-acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .


Molecular Structure Analysis

The molecular formula of t-Boc-N-amido-PEG3-acid is C14H27NO7 . The IUPAC name is 3-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid . The molecular weight is 321.37 g/mol .


Chemical Reactions Analysis

The terminal carboxylic acid of t-Boc-N-amido-PEG3-acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .


Physical And Chemical Properties Analysis

T-Boc-N-amido-PEG3-acid has a molecular weight of 321.37 g/mol . It has 2 hydrogen bond donor counts and 7 hydrogen bond acceptor counts . The compound has a rotatable bond count of 14 . The exact mass and monoisotopic mass are 321.17875220 g/mol .

Applications De Recherche Scientifique

Drug Delivery Systems and Biocompatibility

t-Boc-N-amido-PEG3-acid is a variant of PEGylation technology, a well-established technique for enhancing the solubility, stability, and bioavailability of therapeutic agents. PEGylation involves the conjugation of polyethylene glycol (PEG) to drugs, proteins, or nanoparticles, modifying their pharmacokinetic properties. This modification often results in increased resistance to proteolytic degradation, reduced immunogenicity, and prolonged circulation times, improving the delivery and efficacy of the drugs. Notably, PEGylated polymers like t-Boc-N-amido-PEG3-acid are known for their inert, non-immunogenic, and non-antigenic properties, making them suitable for bioconjugation and drug delivery applications (Jain & Jain, 2008).

Photocatalysis and Environmental Applications

While not directly related to t-Boc-N-amido-PEG3-acid, the broader family of PEG-related compounds has been explored in various fields, including photocatalysis. BOC-based materials, which are structurally different but share conceptual similarities with PEGylation in terms of functional group modification, have shown potential in photocatalysis, environmental sensing, and supercapacitor applications. They demonstrate how modifying materials at the molecular level can open new pathways for technological advancements (Ni et al., 2016).

Addressing Limitations and Exploring Alternatives

Despite the numerous advantages of PEGylated compounds, there are challenges, such as the potential for PEG immunogenicity. This has led to efforts to explore alternatives to PEG for drug delivery and bioconjugation. Research indicates that treating patients with PEGylated drugs can sometimes result in the formation of anti-PEG antibodies, leading to reduced drug efficacy and possible hypersensitivity. Consequently, there's an ongoing effort in the scientific community to find suitable alternatives that retain the beneficial properties of PEG without its potential drawbacks (Thai Thanh Hoang Thi et al., 2020).

Propriétés

IUPAC Name

3-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO7/c1-14(2,3)22-13(18)15-5-7-20-9-11-21-10-8-19-6-4-12(16)17/h4-11H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAQEUVPPBOTTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

t-Boc-N-amido-PEG3-acid

CAS RN

1347750-75-7
Record name t-Boc-N-amido-PEG3-acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
t-Boc-N-amido-PEG3-acid
Reactant of Route 2
Reactant of Route 2
t-Boc-N-amido-PEG3-acid
Reactant of Route 3
Reactant of Route 3
t-Boc-N-amido-PEG3-acid
Reactant of Route 4
Reactant of Route 4
t-Boc-N-amido-PEG3-acid
Reactant of Route 5
Reactant of Route 5
t-Boc-N-amido-PEG3-acid
Reactant of Route 6
Reactant of Route 6
t-Boc-N-amido-PEG3-acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.